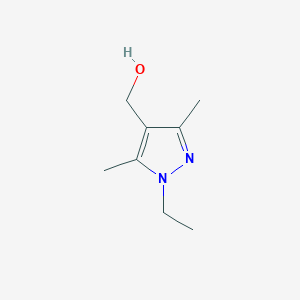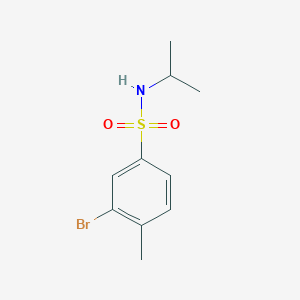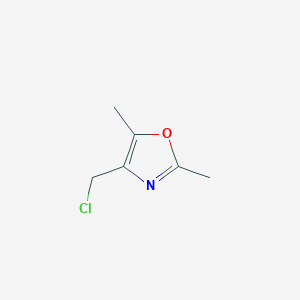![molecular formula C14H22NO4+ B1599527 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene CAS No. 54533-83-4](/img/structure/B1599527.png)
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Overview
Description
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene, commonly known as TACN, is a cyclic organic compound with a nitrogen-containing ring. TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research.
Scientific Research Applications
TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. In catalysis, TACN has been used as a ligand for transition metal catalysts, such as ruthenium and iridium, to facilitate various chemical reactions. In supramolecular chemistry, TACN has been used to construct metal-organic frameworks and other complex structures. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent.
Mechanism Of Action
The mechanism of action of TACN is complex and depends on its specific application. In catalysis, TACN acts as a ligand for transition metal catalysts, facilitating various chemical reactions. In supramolecular chemistry, TACN can form coordination complexes with metal ions, leading to the formation of complex structures. In biomedical research, TACN can act as a drug delivery agent, targeting specific cells or tissues.
Biochemical And Physiological Effects
The biochemical and physiological effects of TACN depend on its specific application. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent. TACN can target specific cells or tissues, leading to enhanced drug delivery and imaging capabilities. However, the safety and toxicity of TACN in vivo require further investigation.
Advantages And Limitations For Lab Experiments
TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents.
Future Directions
There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties. Additionally, the safety and toxicity of TACN in vivo require further investigation, as well as its potential applications in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, TACN is a cyclic organic compound with a nitrogen-containing ring that has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents. There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties.
properties
IUPAC Name |
2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4,15H,5-12H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORSCYQLBYHMM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCC[NH2+]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428108 | |
| Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
CAS RN |
54533-83-4 | |
| Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



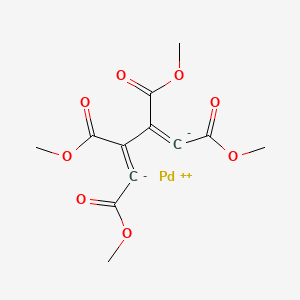
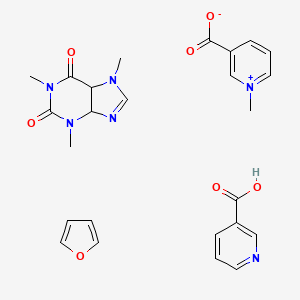
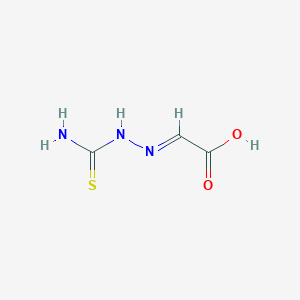
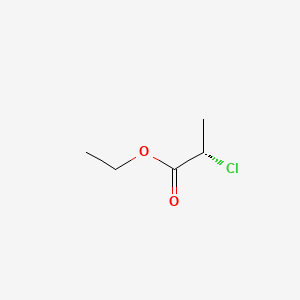
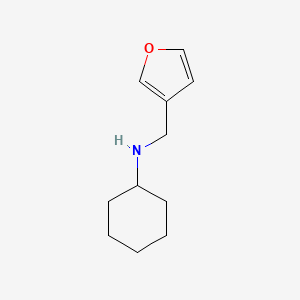

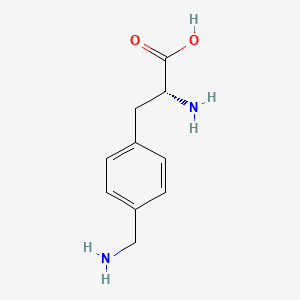
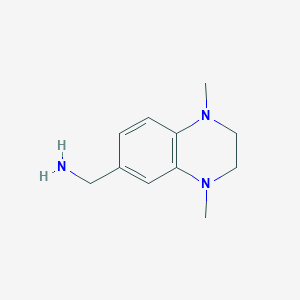
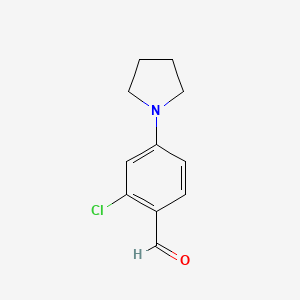
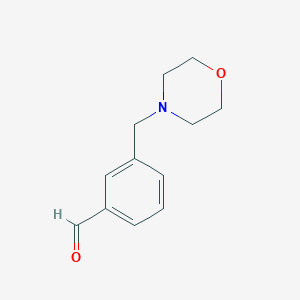
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B1599463.png)
